(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide is a sulfonamide compound that incorporates a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.
The compound can be synthesized through various chemical methods, and its structural details can be found in databases such as PubChem and other chemical repositories. These sources provide comprehensive information regarding its molecular structure, properties, and potential applications.
(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). It is also classified as a thiazole derivative due to the presence of the thiazole ring in its structure.
The synthesis of (5-Methyl-1,3-thiazol-2-yl)methanesulfonamide typically involves the following methods:
The reaction conditions often include solvents such as dichloromethane or dimethylformamide, with bases like triethylamine or sodium bicarbonate used to neutralize the generated hydrochloric acid during the reaction. The reaction temperature is typically maintained at room temperature or slightly elevated to enhance yield.
The molecular formula for (5-Methyl-1,3-thiazol-2-yl)methanesulfonamide is C5H8N2O2S. Its structure features:
Key structural data include:
(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure high yields and selectivity. For example, when reacting with acyl chlorides, an inert atmosphere may be maintained to prevent side reactions.
The mechanism of action for (5-Methyl-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides generally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.
Studies indicate that compounds like (5-Methyl-1,3-thiazol-2-yl)methanesulfonamide exhibit antibacterial activity against various strains of bacteria by interfering with their metabolic pathways.
Key physical properties include:
Chemical properties include:
(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide has several scientific uses:
Thiazole-sulfonamide hybrids constitute an emerging class of bioactive compounds addressing drug resistance challenges in cancer and infectious diseases. Their significance stems from three key attributes:
Table 1: Biological Activities of Key Thiazole-Sulfonamide Hybrids
Compound Structure | Target/Mechanism | Potency (IC₅₀/Ki) | Therapeutic Area |
---|---|---|---|
N-(4-methylthiazol-2-yl)benzenesulfonamide | EGFR kinase inhibition | 28 nM | Non-small cell lung cancer |
(5-Methylthiazol-2-yl)methanesulfonamide | dCK allosteric inhibition | 9.2 nM | Leukemia |
5-(Aminosulfonyl)-4-methylthiazole | Carbonic anhydrase IX/XII | <10 nM | Hypoxic tumors |
4-Methyl-2-(sulfamoylmethyl)thiazole | Bacterial dihydropteroate synthase | 1.2 µM | Antibacterial |
Recent studies highlight synergistic effects when combining thiazole-sulfonamide scaffolds with fluorophenyl or pyridinyl groups. Compound 7f (from [1]), featuring a 4-fluorophenyl-thiazole-sulfonamide, demonstrated 18-fold greater cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.8 µM) than unsubstituted analogs, attributable to enhanced cellular uptake and DNA intercalation [1] [4].
The evolution of methanesulfonamide-thiazoles reflects three pivotal phases:
Table 2: Milestones in Methanesulfonamide-Thiazole Development
Year | Development | Significance |
---|---|---|
1989 | First crystal structure of thiazole-sulfonamide adduct | Revealed sulfonamide-thiazole torsion angle (87°) enabling dual-target engagement |
2014 | dCK inhibitor 12R with (R)-5-methylthiazole-sulfonamide | Achieved Ki = 9.2 nM; solved co-crystal structure (PDB: 4Q1F) |
2021 | Automated synthesis of 5-methylthiazole-2-sulfonamides | Reduced synthesis steps from 5→2; enabled library diversification |
2023 | AI-predicted thiazole-sulfonamide PPI inhibitors | Identified 11 hits with Kd < 100 nM for undruggable targets |
Positional modifications on the thiazole ring profoundly impact bioactivity and physicochemical properties:
Table 3: Impact of Substitution on Thiazole-Sulfonamide Properties
Substitution Pattern | Synthetic Yield | log D₇.₄ | hERG IC₅₀ (µM) | Solubility (mg/mL) |
---|---|---|---|---|
Unsubstituted thiazole-2-sulfonamide | 68% | 0.9 | 12.4 | 0.8 |
4-Methylthiazole-2-sulfonamide | 72% | 1.3 | 31.2 | 0.5 |
5-Methylthiazole-2-sulfonamide | 89% | 1.2 | 28.7 | 1.1 |
4,5-Dimethylthiazole-2-sulfonamide | 76% | 1.8 | 15.9 | 0.3 |
Synthetic access to 5-methylthiazol-2-amine (CAS 7305-71-7) is robust via Hantzsch thiazole synthesis—condensing thiourea with α-halo carbonyls like chloroacetoacetate. Commercial availability (€12.00/g, >97% purity) facilitates derivatization [2] [5]. Subsequent sulfonylation employs methanesulfonyl chloride with triethylamine, achieving >85% yield when reacting at 0°C in THF [5] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0